3-(Aminomethyl)cyclobutanecarboxylic acid
Overview
Description
3-(Aminomethyl)cyclobutanecarboxylic acid is a compound with the molecular formula C6H11NO2 . It is a type of carboxylic acid featuring a cyclobutanecarboxylic acid backbone .
Synthesis Analysis
The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis
The unique four-membered ring of 3-(Aminomethyl)cyclobutanecarboxylic acid brings about several intriguing chemical properties. Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In 3-(Aminomethyl)cyclobutanecarboxylic acid, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of 3-(Aminomethyl)cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis
3-(Aminomethyl)cyclobutanecarboxylic acid is a colorless solid under standard conditions . It has a molar mass of 129.16 g/mol . It has a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .Scientific Research Applications
Peptidomimetics and Drug Design
- Scientific Field: This application falls under the field of medicinal chemistry, specifically in the design of peptidomimetics and drugs .
- Application Summary: Conformationally restricted amino acids are important components in peptidomimetics and drug design. “3-(Aminomethyl)cyclobutanecarboxylic acid” (ACCA) is a novel, non-proteinogenic constrained delta amino acid containing a cyclobutane ring . It’s used in the synthesis of a variety of compounds due to its unique structure .
- Methods of Application: The synthesis of ACCA is achieved in seven steps, with the key reaction being a base induced intramolecular nucleophilic substitution . A small library of dipeptides was prepared through the coupling of ACCA with proteinogenic amino acids .
- Results or Outcomes: The presence of ACCA can lead to unusual conformations and hydrogen-bonding interactions in the modified dipeptides . This can potentially enhance the pharmacological properties of the resulting compounds, such as increased bioavailability and metabolic stability .
Synthesis of Pharmaceuticals, Agrochemicals, and Advanced Materials
- Scientific Field: This application falls under the field of organic synthesis, specifically in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
- Application Summary: ACCA, as a derivative of cyclobutanecarboxylic acid, can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
- Methods of Application: The synthesis of ACCA involves several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .
- Results or Outcomes: The use of ACCA in the synthesis of pharmaceuticals, agrochemicals, and advanced materials can lead to the creation of complex molecules with improved solubility and stability characteristics .
Precursor to Cyclobutylamine
- Scientific Field: This application falls under the field of organic synthesis, specifically in the synthesis of cyclobutylamine .
- Application Summary: Cyclobutanecarboxylic acid, which ACCA is a derivative of, can be used as a precursor to cyclobutylamine . Cyclobutylamine is a useful compound in organic synthesis and can be used to prepare a variety of other compounds .
- Methods of Application: The synthesis of cyclobutylamine from cyclobutanecarboxylic acid typically involves a reduction step, where the carboxylic acid group is reduced to an amine group . This can be achieved using a variety of reducing agents, such as lithium aluminum hydride .
- Results or Outcomes: The use of ACCA in the synthesis of cyclobutylamine can lead to the creation of complex molecules with a cyclobutylamine structure . These compounds can have a variety of applications in different fields, such as pharmaceuticals and materials science .
Safety And Hazards
properties
IUPAC Name |
3-(aminomethyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKSBOBJGZMVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271838 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)cyclobutanecarboxylic acid | |
CAS RN |
1310729-95-3 | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Aminomethyl)cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.